molecular formula C16H14FN5O2 B2680409 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950229-27-3

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2680409
CAS No.: 950229-27-3
M. Wt: 327.319
InChI Key: BNJIJQJCOWHTRA-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl and Methoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylphenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, in particular, can enhance its stability and binding affinity to molecular targets compared to its analogs.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-13-4-2-3-11(9-13)19-16(23)14-15(18)22(21-20-14)12-7-5-10(17)6-8-12/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJIJQJCOWHTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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